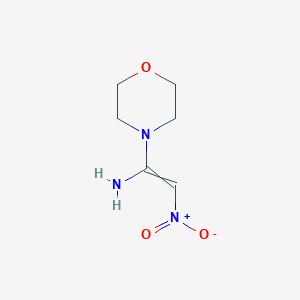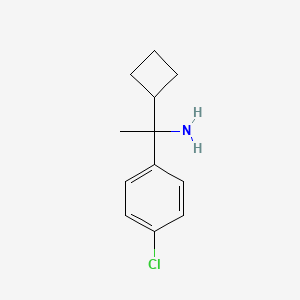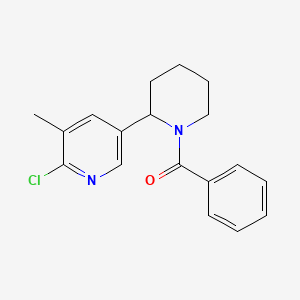
1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one is an organic compound featuring a furan ring, an amino group, and a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one typically involves the reaction of furan derivatives with suitable amines under controlled conditions. One common method includes the use of transaminases, which offer an environmentally friendly and efficient approach to synthesizing such compounds . The reaction conditions often involve mild temperatures and neutral pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and biocatalysis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for amino group substitution.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced furan derivatives.
Substitution: Various substituted amines and halogenated compounds.
Scientific Research Applications
1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-1-(thiophen-2-yl)-4,4-dimethylpent-1-en-3-one: Similar structure but with a thiophene ring instead of a furan ring.
1-Amino-1-(pyridin-2-yl)-4,4-dimethylpent-1-en-3-one: Contains a pyridine ring, offering different electronic properties.
Uniqueness: 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)10(13)7-8(12)9-5-4-6-14-9/h4-7H,12H2,1-3H3 |
InChI Key |
TWSODCFUYCNLQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CC=CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821292.png)
![N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11821293.png)


![2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride](/img/structure/B11821306.png)







